[2-(1,1-Difluoroethyl)phenyl]boronic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of [2-(1,1-Difluoroethyl)phenyl]boronic acid typically involves the reaction of 2-(1,1-difluoroethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: [2-(1,1-Difluoroethyl)phenyl]boronic acid can undergo oxidation to form the corresponding phenol.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Phenols: Formed in oxidation reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology:
Bioconjugation: Used in the modification of biomolecules for various applications, including drug delivery and diagnostics.
Medicine:
Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
Mechanism of Action
The mechanism of action of [2-(1,1-Difluoroethyl)phenyl]boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium atom. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the difluoroethyl group.
4-Fluorophenylboronic Acid: Contains a single fluorine atom instead of a difluoroethyl group.
2-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of a difluoroethyl group.
Uniqueness: The presence of the difluoroethyl group in [2-(1,1-Difluoroethyl)phenyl]boronic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs .
Properties
Molecular Formula |
C8H9BF2O2 |
---|---|
Molecular Weight |
185.97 g/mol |
IUPAC Name |
[2-(1,1-difluoroethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H9BF2O2/c1-8(10,11)6-4-2-3-5-7(6)9(12)13/h2-5,12-13H,1H3 |
InChI Key |
BQHCOXWCDPUQES-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C(C)(F)F)(O)O |
Origin of Product |
United States |
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